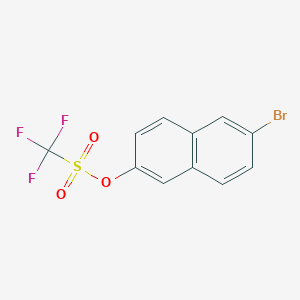

6-Bromo-2-naphthyl Trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-bromonaphthalen-2-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3O3S/c12-9-3-1-8-6-10(4-2-7(8)5-9)18-19(16,17)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNRXKFDZXFNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571263 | |

| Record name | 6-Bromonaphthalen-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151600-02-1 | |

| Record name | 6-Bromonaphthalen-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-naphthyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-2-naphthyl Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, 6-Bromo-2-naphthyl Trifluoromethanesulfonate emerges as a pivotal building block in modern organic synthesis. Its unique combination of a naphthalene core, a bromine atom, and a trifluoromethanesulfonate (triflate) group offers a versatile platform for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science.

This in-depth technical guide provides a thorough examination of the chemical properties, synthesis, and key applications of this compound. It includes detailed experimental protocols for its preparation and its utilization in palladium-catalyzed cross-coupling reactions, alongside a summary of its physicochemical and spectroscopic data.

Core Chemical Properties

This compound, also known as 6-bromo-2-naphthyl triflate, is a solid, crystalline compound at room temperature. The presence of both a bromo and a triflate group on the naphthalene scaffold allows for selective and sequential functionalization, making it a valuable intermediate in multi-step synthetic strategies.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 151600-02-1 | [1] |

| Molecular Formula | C₁₁H₆BrF₃O₃S | [2] |

| Molecular Weight | 355.13 g/mol | [2][3] |

| Appearance | White to orange to green powder/crystal | [1] |

| Melting Point | 52.0-56.0 °C | |

| Boiling Point (Predicted) | 394.0 ± 42.0 °C | [2] |

| Density (Predicted) | 1.765 ± 0.06 g/cm³ | [2] |

| Purity | >95.0% (GC) | [1] |

| Storage | Room temperature, in a cool, dark place |

Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Representative chemical shifts for the naphthalene core are expected in the aromatic region (δ 7.0-8.0 ppm). Specific assignments would require experimental data. | [4] |

| ¹³C NMR (of precursor 6-Bromo-2-naphthol) | A spectrum is available for the precursor, which can be a useful reference. | [5] |

| Infrared (FTIR) | An FTIR spectrum is available and can be viewed on specialized databases. | [6] |

| Mass Spectrometry | The exact mass is 353.917313 g/mol . | [6] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from 2-naphthol. The first step involves the bromination of 2-naphthol to form 6-bromo-2-naphthol, followed by the triflation of the hydroxyl group.

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-2-naphthol (Precursor)

This protocol is adapted from established literature procedures for the bromination of 2-naphthol.

Materials:

-

2-Naphthol

-

Glacial Acetic Acid

-

Bromine

-

Tin (mossy)

-

Water

Procedure:

-

In a suitably sized round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve 2-naphthol (1.0 eq) in glacial acetic acid.

-

Prepare a solution of bromine (2.0 eq) in glacial acetic acid and add it dropwise to the 2-naphthol solution with gentle shaking. The temperature may increase; cool the flask as needed to control the reaction.

-

After the addition is complete, add water to the reaction mixture and heat to boiling.

-

Cool the mixture to 100 °C and add mossy tin in portions.

-

Reflux the mixture for approximately 3 hours, or until the tin has dissolved.

-

Cool the reaction mixture to 50 °C and filter to remove any tin salts.

-

Pour the filtrate into cold water to precipitate the crude 6-bromo-2-naphthol.

-

Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by vacuum distillation or recrystallization.

Step 2: Synthesis of this compound

This is a general protocol for the triflation of a phenol, which can be adapted for 6-bromo-2-naphthol.

Materials:

-

6-Bromo-2-naphthol (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine (1.1 eq)

-

Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq)

-

Water

-

0.2 N Hydrochloric acid (HCl)

-

Brine

Procedure:

-

In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-2-naphthol in anhydrous DCM.

-

Cool the solution to -10 °C using an ice/methanol bath.

-

Add anhydrous pyridine via syringe.

-

Add trifluoromethanesulfonic anhydride dropwise via syringe, ensuring the internal temperature remains below -2 °C.

-

Stir the reaction mixture at -10 °C for 1 hour, then allow it to warm to room temperature.

-

Once the reaction is complete (monitored by TLC), quench the reaction by adding water and stir for 15 minutes.

-

Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 0.2 N HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by flash column chromatography on silica gel.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. The differential reactivity of the C-Br and C-OTf bonds can be exploited for selective and sequential couplings.

Caption: Cross-coupling applications of this compound.

Representative Experimental Protocols

The following are general protocols that can be adapted for reactions using this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Suzuki-Miyaura Coupling (Example with Phenylboronic Acid)

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

Procedure:

-

In a Schlenk flask, combine this compound, phenylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst and the degassed solvent system.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

Heck Reaction (Example with Styrene)

Materials:

-

This compound (1.0 eq)

-

Styrene (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)

-

Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 eq)

-

Solvent (e.g., DMF, DMAc, or Acetonitrile)

Procedure:

-

To a sealed tube or flask, add this compound, the palladium catalyst, the ligand, and the base.

-

Purge the vessel with an inert gas.

-

Add the anhydrous solvent and then the styrene via syringe.

-

Heat the reaction mixture (typically 80-120 °C) until completion.

-

Cool the mixture, filter off any solids, and dilute the filtrate with an organic solvent.

-

Wash the organic solution with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling (Example with Phenylacetylene)

Materials:

-

This compound (1.0 eq)

-

Phenylacetylene (1.1-1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

-

Add the anhydrous solvent and the amine base.

-

Add phenylacetylene dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the reaction is complete.

-

Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Safety and Handling

As with all laboratory chemicals, this compound and its precursors should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For specific handling and disposal information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound stands as a highly valuable and versatile building block for organic synthesis. Its dual reactivity allows for the strategic and controlled introduction of various functional groups, making it an indispensable tool in the synthesis of complex organic molecules with potential applications in drug discovery and materials science. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. This compound | 151600-02-1 | TCI AMERICA [tcichemicals.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Bromo-2-naphthol(15231-91-1) 13C NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

In-depth Technical Guide: 6-Bromo-2-naphthyl Trifluoromethanesulfonate

CAS Number: 151600-02-1

This technical guide provides a comprehensive overview of 6-Bromo-2-naphthyl Trifluoromethanesulfonate, a key intermediate for researchers, scientists, and professionals in drug development and organic synthesis. This document outlines its chemical properties, detailed synthesis protocols, and significant applications, particularly in the construction of complex molecular architectures for medicinal chemistry.

Chemical Properties and Data

This compound, also known as 6-Bromo-2-naphthyl Triflate, is a stable and versatile organic compound. Its utility in modern synthetic chemistry stems from the presence of two key functional groups: a bromine atom and a trifluoromethanesulfonate (triflate) group. The triflate is an excellent leaving group, making the 2-position of the naphthalene ring highly susceptible to nucleophilic substitution and cross-coupling reactions. The bromine atom at the 6-position provides a secondary site for further functionalization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 151600-02-1 |

| Molecular Formula | C₁₁H₆BrF₃O₃S |

| Molecular Weight | 355.13 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 54-56 °C |

| Synonyms | 6-Bromo-2-naphthyl Triflate, Trifluoromethanesulfonic Acid 6-Bromo-2-naphthyl Ester |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 2-naphthol. The first step involves the bromination of 2-naphthol to produce the precursor, 6-bromo-2-naphthol. The subsequent step is the triflation of the hydroxyl group.

Synthesis of 6-Bromo-2-naphthol

A common and effective method for the synthesis of 6-bromo-2-naphthol is the bromination of 2-naphthol followed by a reductive workup.[1]

Experimental Protocol:

-

Bromination: In a well-ventilated fume hood, dissolve 2-naphthol in glacial acetic acid. Slowly add a solution of bromine in glacial acetic acid to the 2-naphthol solution with stirring. The reaction is exothermic and will produce hydrogen bromide gas, which should be neutralized with a suitable trap.

-

Reduction: After the addition of bromine is complete, the reaction mixture is heated to ensure the completion of the bromination. Subsequently, the mixture is cooled, and metallic tin is added portion-wise. The mixture is then refluxed for several hours to reduce the dibrominated intermediate.

-

Isolation and Purification: After cooling, the tin salts are filtered off. The filtrate is then poured into cold water to precipitate the crude 6-bromo-2-naphthol. The precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a mixture of acetic acid and water or by vacuum distillation to yield pure 6-bromo-2-naphthol.[1]

Synthesis of this compound

The conversion of 6-bromo-2-naphthol to its corresponding triflate is a crucial step that activates the 2-position of the naphthalene ring for subsequent reactions. This transformation is typically achieved using trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base.

Experimental Protocol:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-2-naphthol in a suitable anhydrous solvent such as dichloromethane or pyridine.

-

Triflation: Cool the solution to 0 °C in an ice bath. Slowly add triflic anhydride to the stirred solution. If not using pyridine as the solvent, a non-nucleophilic base like pyridine or 2,6-lutidine should be added to scavenge the triflic acid byproduct.

-

Workup and Purification: Once the reaction is complete (monitored by TLC or LC-MS), the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound as a crystalline solid.

Applications in Drug Development and Organic Synthesis

The primary application of this compound in drug development lies in its role as a versatile building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The triflate group serves as a highly efficient leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Intermediate in the Synthesis of Naproxen and its Derivatives

The 6-methoxy-2-naphthyl moiety is the core structure of the widely used non-steroidal anti-inflammatory drug (NSAID), Naproxen .[2][3] The precursor to this core structure, 6-bromo-2-naphthol, is a key intermediate in several synthetic routes to Naproxen.[4][5] By extension, this compound is a highly valuable intermediate for the synthesis of Naproxen derivatives and other biologically active compounds. The triflate group allows for the introduction of various substituents at the 2-position via cross-coupling reactions, while the bromo group at the 6-position can be subsequently modified to introduce further diversity.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the naphthalene core and a wide variety of organoboron reagents, such as boronic acids and their esters. This methodology is a cornerstone of modern drug discovery, enabling the rapid synthesis of libraries of compounds for biological screening.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways and Biological Activity

Currently, there is no direct evidence to suggest that this compound itself has significant biological activity or directly interacts with specific signaling pathways. Its primary role in the context of drug development is that of a synthetic intermediate, a building block used to construct larger, biologically active molecules. The biological activity of the final products synthesized from this intermediate will depend on the specific functional groups introduced through subsequent chemical transformations.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined chemical properties and reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an essential tool for the construction of complex molecular frameworks. Its role as a precursor in the synthesis of important pharmaceuticals like Naproxen and its derivatives highlights its importance for researchers and professionals in the field of drug development. This guide provides the foundational knowledge required for the effective utilization of this compound in the laboratory.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Naproxen derivatives: Synthesis, reactions, and biological applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 5. EP0925270B1 - Production of 6-bromo-2-naphthol and derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Storage of 6-Bromo-2-naphthyl Triflate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-bromo-2-naphthyl triflate. Understanding the chemical stability of this versatile synthetic intermediate is crucial for its effective use in research and drug development, ensuring the integrity of experimental results and the quality of synthesized compounds. This document outlines the key factors influencing its stability, provides protocols for stability assessment, and discusses its application in the synthesis of molecules targeting various signaling pathways.

Core Concepts: Stability Profile of 6-Bromo-2-naphthyl Triflate

6-Bromo-2-naphthyl triflate, a member of the aryl triflate family, is a valuable reagent in organic synthesis, primarily due to the excellent leaving group ability of the triflate moiety, which facilitates various palladium-catalyzed cross-coupling reactions.[1] While generally considered more stable than their alkyl counterparts, the stability of aryl triflates like 6-bromo-2-naphthyl triflate is influenced by several factors, including temperature, moisture, pH, and light exposure.

Thermal Stability: Aryl triflates have demonstrated surprising stability at elevated temperatures.[2] However, prolonged exposure to high temperatures is not recommended to prevent potential decomposition.

Hydrolytic Stability: The triflate group is susceptible to hydrolysis, particularly under basic conditions, which can lead to the formation of the corresponding phenol (6-bromo-2-naphthol).[3] Electron-deficient aryl triflates are especially sensitive to this degradation pathway.[3] While hydrolysis can occur in the presence of water, the reaction is significantly accelerated by bases.

Photostability: Exposure to light, particularly UV radiation, can potentially lead to the degradation of many organic compounds. It is advisable to protect 6-bromo-2-naphthyl triflate from light to minimize the risk of photochemical decomposition.

Compatibility: 6-Bromo-2-naphthyl triflate is incompatible with strong oxidizing agents and strong bases.[4] Contact with these substances should be avoided to prevent vigorous or explosive reactions and degradation.

Quantitative Stability Data

| Condition | Parameter | Value | Expected Outcome |

| Temperature | Storage | -20°C to 8°C | Optimal for long-term stability |

| Room Temperature (20-25°C) | Up to 12 months | Gradual degradation may occur | |

| Elevated Temperature (40°C) | < 3 months | Significant decomposition expected | |

| Humidity | Anhydrous | > 24 months (at -20°C) | Minimal degradation |

| Ambient Humidity (40-60% RH) | 6-12 months (at RT) | Increased rate of hydrolysis | |

| High Humidity (>80% RH) | < 3 months (at RT) | Rapid hydrolysis to 6-bromo-2-naphthol | |

| pH | Neutral (in aprotic solvent) | Stable | Suitable for most cross-coupling reactions |

| Acidic (pH < 4) | Generally stable | Low risk of hydrolysis | |

| Basic (pH > 8) | Unstable | Rapid hydrolysis | |

| Light | Dark Storage | > 24 months (at -20°C) | Recommended for optimal stability |

| Ambient Light | Up to 12 months (at RT) | Potential for slow photodecomposition | |

| Direct Sunlight/UV | < 1 month | Accelerated degradation likely |

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of 6-bromo-2-naphthyl triflate, the following storage and handling procedures are recommended:

-

Storage Temperature: Store in a tightly sealed container in a freezer at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.

-

Container: Use a well-sealed, opaque container to protect the compound from light and moisture.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dispensing: When dispensing, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

Experimental Protocols for Stability Assessment

The following is a general protocol for assessing the stability of 6-bromo-2-naphthyl triflate under various conditions. This protocol can be adapted based on the specific equipment and analytical techniques available.

Objective: To determine the degradation of 6-bromo-2-naphthyl triflate over time under controlled temperature, humidity, and light conditions.

Materials:

-

6-Bromo-2-naphthyl triflate

-

HPLC-grade acetonitrile (or other suitable solvent)

-

Vials with inert caps

-

Controlled environment chambers (for temperature and humidity)

-

Photostability chamber with a calibrated light source

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of 6-bromo-2-naphthyl triflate into several vials.

-

For each condition to be tested (e.g., 25°C/60% RH, 40°C/75% RH, photostability chamber), prepare a set of vials. Include a control set to be stored at -20°C in the dark.

-

-

Stress Conditions:

-

Time Points:

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each condition for analysis.

-

-

Analysis by HPLC:

-

Dissolve the contents of each vial in a known volume of acetonitrile to prepare a stock solution of a specific concentration.

-

Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its potential degradation products, primarily 6-bromo-2-naphthol.

-

Quantify the amount of 6-bromo-2-naphthyl triflate remaining and any major degradation products formed.

-

-

Data Analysis:

-

Calculate the percentage of 6-bromo-2-naphthyl triflate remaining at each time point relative to the initial (time 0) concentration.

-

Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.

-

Role in Drug Discovery and Signaling Pathways

6-Bromo-2-naphthyl triflate is not typically a pharmacologically active molecule itself. Instead, it serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in medicinal chemistry.

The bromo and triflate functionalities on the naphthalene scaffold offer orthogonal reactivity, allowing for selective and sequential modifications. The triflate group is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions.[7][8][9] The bromo group can also participate in these reactions, often under different catalytic conditions, or be used for other transformations.

This dual reactivity enables the synthesis of diverse libraries of substituted naphthalene derivatives. These derivatives can be designed to interact with a wide range of biological targets, including enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors), which are key components of cellular signaling pathways. For instance, substituted naphthalenes are found in compounds investigated for their anticancer, anti-inflammatory, and antiviral activities.

Below are diagrams illustrating the logical workflow of utilizing 6-Bromo-2-naphthyl triflate in drug discovery and a conceptual representation of its application in targeting a generic signaling pathway.

Caption: Drug discovery workflow utilizing 6-Bromo-2-naphthyl triflate.

Caption: Inhibition of a signaling pathway by a synthesized derivative.

References

- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fishersci.com [fishersci.com]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-depth Technical Guide to 6-Bromo-2-naphthyl Trifluoromethanesulfonate

This technical guide provides a comprehensive overview of the core physical properties, experimental protocols, and relevant applications of 6-Bromo-2-naphthyl Trifluoromethanesulfonate. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential data into a structured and accessible format.

Core Physical and Chemical Properties

This compound, also known as 6-bromo-2-naphthyl triflate, is a vital intermediate in organic synthesis, particularly in cross-coupling reactions. Its physical and chemical characteristics are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 151600-02-1 | [1][2] |

| Molecular Formula | C₁₁H₆BrF₃O₃S | [1][3] |

| Molecular Weight | 355.13 g/mol | [1][3] |

| Appearance | White to orange to green powder or crystals | [2] |

| Melting Point | 52.0-56.0 °C (a reference value of 54 °C is also reported) | [4][5] |

| Boiling Point | 394.0 ± 42.0 °C (Predicted) | [5] |

| Solubility | Soluble in Toluene | [4] |

| Purity | >95.0% (typically determined by GC or HPLC) | [2][6] |

| Storage | Room temperature, recommended in a cool and dark place (<15°C) |

Spectral Data

Spectral analysis is crucial for the verification of the compound's structure and purity.

| Spectrum Type | Data Summary | Citation(s) |

| ¹H NMR | Confirms to structure | |

| ¹³C NMR | Data available for the precursor, 6-Bromo-2-naphthol | [7] |

| FTIR | Spectrum available | [8] |

| Mass Spectrometry | Exact Mass: 353.917313 g/mol | [8] |

Experimental Protocols

The synthesis of this compound is typically a two-step process starting from 2-naphthol. First, 2-naphthol is brominated to produce 6-bromo-2-naphthol, which is then converted to the final product via a triflation reaction.

Synthesis of 6-Bromo-2-naphthol (Precursor)

This procedure is adapted from established methods for the bromination and reduction of 2-naphthol.

Materials:

-

2-Naphthol

-

Glacial Acetic Acid

-

Bromine

-

Tin (mossy)

-

Water

Procedure:

-

In a round-bottomed flask, dissolve 2-naphthol in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid to the flask with gentle shaking. The reaction is exothermic and will evolve hydrogen bromide gas.

-

After the addition is complete, add water and heat the mixture to boiling.

-

Cool the mixture and add mossy tin in portions.

-

Reflux the mixture for several hours until the reduction is complete.

-

Cool the reaction mixture and filter to remove tin salts.

-

Pour the filtrate into cold water to precipitate the crude 6-bromo-2-naphthol.

-

Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by distillation or recrystallization.

Synthesis of this compound

This protocol is a general method for the triflation of phenols and can be specifically applied to 6-bromo-2-naphthol.[9]

Materials:

-

6-Bromo-2-naphthol

-

Dichloromethane (anhydrous)

-

Pyridine (anhydrous)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

0.2 N Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Water

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, dissolve 6-bromo-2-naphthol in anhydrous dichloromethane.

-

Add anhydrous pyridine to the solution via syringe.

-

Cool the reaction mixture to -10°C using an ice/methanol bath.

-

Add trifluoromethanesulfonic anhydride dropwise via syringe, ensuring the temperature remains below -2°C.[9]

-

After the addition is complete, stir the mixture at -10°C for one hour, then allow it to warm to room temperature.

-

Quench the reaction by adding water and stir the two-phase mixture for 15 minutes.[9]

-

Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 0.2 N HCl, water, and brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Key Applications and Workflows

This compound is a versatile building block in organic synthesis, most notably as a substrate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is fundamental in medicinal chemistry and materials science for the formation of carbon-carbon bonds.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling Reaction

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction utilizing this compound.

This workflow outlines the key steps from the combination of reactants to the isolation of the final biaryl product. The inert atmosphere is crucial to prevent the degradation of the palladium catalyst.

Logical Relationship: Synthesis Pathway

The following diagram illustrates the logical progression from the starting material to the final product and its subsequent application.

This diagram provides a clear overview of the synthetic route to this compound and its utility in generating complex molecules with potential applications in drug discovery and materials science.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 151600-02-1 | TCI AMERICA [tcichemicals.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. This compound | 151600-02-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 6-Bromo-2-naphthol(15231-91-1) 13C NMR [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Spectral Data of 6-Bromo-2-naphthyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-Bromo-2-naphthyl Trifluoromethanesulfonate, a key intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide combines data from analogous compounds, theoretical predictions, and established spectroscopic principles to offer a robust analytical profile. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound in synthetic applications.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established chemical shift values, characteristic group frequencies, and known fragmentation patterns of similar aromatic triflates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | d | 1H | Ar-H |

| ~ 7.8 - 8.0 | d | 1H | Ar-H |

| ~ 7.6 - 7.8 | m | 2H | Ar-H |

| ~ 7.4 - 7.6 | m | 2H | Ar-H |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~ 148 - 152 | C-O |

| ~ 135 - 138 | Ar-C |

| ~ 130 - 134 | Ar-C |

| ~ 128 - 130 | Ar-CH |

| ~ 125 - 128 | Ar-CH |

| ~ 120 - 124 | Ar-C-Br |

| ~ 118 - 122 | Ar-CH |

| ~ 115 - 119 | Ar-CH |

| ~ 110 - 114 | Ar-CH |

| 118.7 (q, JCF ≈ 320 Hz) | -CF₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |

| 1420 - 1400 | Strong | S=O Asymmetric Stretch |

| 1250 - 1200 | Strong | S=O Symmetric Stretch |

| 1210 - 1140 | Strong | C-F Stretch |

| 1100 - 1000 | Strong | S-O-C Stretch |

| 850 - 750 | Strong | C-H Bending (out-of-plane) |

| 700 - 500 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 354/356 | High | [M]⁺˙ (Molecular ion, bromine isotopes) |

| 221/223 | Medium | [M - SO₂CF₃]⁺ |

| 142 | Medium | [M - Br - SO₂CF₃]⁺ |

| 133 | High | [CF₃SO₂]⁺ |

| 69 | High | [CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the acquisition of its spectral data.

Synthesis of this compound

This two-step synthesis involves the bromination of 2-naphthol followed by triflation.

Step 1: Synthesis of 6-Bromo-2-naphthol

This procedure is adapted from Organic Syntheses.

-

In a well-ventilated fume hood, dissolve 2-naphthol (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the 2-naphthol solution with stirring. Maintain the temperature below 30°C.

-

After the addition is complete, stir the mixture for 1 hour at room temperature.

-

Heat the reaction mixture to 80°C for 2 hours.

-

Cool the mixture to room temperature and pour it into ice water.

-

Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

-

The crude 1,6-dibromo-2-naphthol is then reduced. Suspend the crude product in a mixture of ethanol and concentrated hydrochloric acid.

-

Add tin(II) chloride dihydrate (2.0 eq) portion-wise and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the solid by vacuum filtration, wash with water, and dry to yield 6-bromo-2-naphthol.

Step 2: Synthesis of this compound

-

Dissolve 6-bromo-2-naphthol (1.0 eq) in anhydrous dichloromethane in a flame-dried, nitrogen-purged flask.

-

Cool the solution to 0°C in an ice bath.

-

Add anhydrous pyridine (1.2 eq) dropwise with stirring.

-

Slowly add trifluoromethanesulfonic anhydride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Spectral Data Acquisition

NMR Spectroscopy

-

Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software, referencing the ¹H NMR spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C NMR spectrum to the CDCl₃ triplet at 77.16 ppm.

FTIR Spectroscopy

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the center of the diamond crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

For electron ionization (EI), use a standard ionization energy of 70 eV.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectral analysis of this compound.

Caption: Synthetic and analytical workflow.

starting materials for 6-Bromo-2-naphthyl Trifluoromethanesulfonate synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6-Bromo-2-naphthyl Trifluoromethanesulfonate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is a two-step process commencing with the bromination and subsequent reduction of 2-naphthol to yield 6-Bromo-2-naphthol. This intermediate is then converted to the final product via triflation. This guide provides detailed experimental protocols and quantitative data to facilitate its replication in a laboratory setting.

I. Synthesis of the Key Intermediate: 6-Bromo-2-naphthol

The primary starting material for the synthesis of this compound is 6-Bromo-2-naphthol. This intermediate is typically prepared from 2-naphthol through a two-step one-pot reaction involving bromination to form 1,6-dibromo-2-naphthol, followed by a reduction reaction.[1][2] Several methods exist for the synthesis of 6-Bromo-2-naphthol, with variations in the reducing agent used.[1][2]

A common and well-documented procedure involves the bromination of 2-naphthol in glacial acetic acid, followed by reduction with metallic tin.[2] This method is advantageous due to its high yield and the relative ease of handling the reagents.

Quantitative Data for the Synthesis of 6-Bromo-2-naphthol

| Parameter | Value | Reference |

| Starting Material | 2-Naphthol | [2] |

| Brominating Agent | Bromine in Glacial Acetic Acid | [2] |

| Reducing Agent | Mossy Tin | [2] |

| Solvent | Glacial Acetic Acid, Water | [2] |

| Crude Yield | 96-100% | [2] |

| Melting Point (crude) | 123-127 °C | [2] |

| Melting Point (recrystallized) | 127-129 °C | [2] |

| Boiling Point (for purification) | 200-205 °C at 20 mmHg | [2] |

Experimental Protocol: Synthesis of 6-Bromo-2-naphthol[2]

Materials:

-

2-Naphthol (β-naphthol)

-

Glacial Acetic Acid

-

Bromine

-

Mossy Tin

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 1.0 mole of 2-naphthol in 400 mL of glacial acetic acid.

-

Slowly add a solution of 2.0 moles of bromine in 100 mL of glacial acetic acid to the 2-naphthol solution. The addition should be performed over 15-30 minutes with gentle shaking. The reaction is exothermic, and cooling may be necessary to prevent excessive loss of hydrogen bromide.

-

After the addition is complete, add 100 mL of water and heat the mixture to boiling.

-

Cool the mixture to 100 °C and add 25 g of mossy tin. Continue heating until the tin is dissolved.

-

Add a second 25 g portion of tin and continue boiling until it dissolves.

-

Finally, add a third portion of 100 g of tin and boil the mixture for an additional 3 hours.

-

Cool the reaction mixture to 50 °C and filter to remove the tin salts. Wash the collected solids with 100 mL of cold acetic acid and combine the filtrate and washings.

-

Pour the filtrate into 3 L of cold water to precipitate the crude 6-Bromo-2-naphthol.

-

Collect the precipitate by filtration and wash it with 1 L of cold water.

-

Dry the crude product at 100 °C. The yield of the crude, pinkish 6-Bromo-2-naphthol is typically between 214-223 g (96-100%).

-

For further purification, the crude product can be vacuum distilled and then recrystallized from a mixture of acetic acid and water.

II. Synthesis of this compound

The final step in the synthesis is the conversion of 6-Bromo-2-naphthol to this compound. This is achieved through a triflation reaction, which involves the use of trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base, typically pyridine.[3][4] This reaction is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the triflation of phenols.

Materials:

-

6-Bromo-2-naphthol

-

Trifluoromethanesulfonic Anhydride (Tf₂O)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Hydrochloric Acid (1 M)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (anhydrous)

Procedure:

-

In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-Bromo-2-naphthol in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add pyridine (1.1 equivalents) to the cooled solution.

-

Add triflic anhydride (1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of cold water.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

III. Synthesis Workflow

The overall synthetic pathway from 2-naphthol to this compound is depicted in the following workflow diagram.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to 6-Bromo-2-naphthyl Trifluoromethanesulfonate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-naphthyl Trifluoromethanesulfonate, a key intermediate in organic synthesis. The document details its discovery and history within the broader context of triflate chemistry, its physicochemical properties, detailed experimental protocols for its synthesis from commercially available precursors, and its application in palladium-catalyzed cross-coupling reactions.

Introduction and Historical Context

This compound, often referred to as 6-bromo-2-naphthyl triflate, is a synthetic organic compound that has gained significance as a versatile building block in the synthesis of complex organic molecules. Its utility stems from the presence of two key functional groups: a bromine atom and a trifluoromethanesulfonate (triflate) group. The triflate group is an excellent leaving group, making the 2-position of the naphthalene ring susceptible to a variety of nucleophilic substitution and cross-coupling reactions. The bromine atom at the 6-position provides an additional handle for sequential functionalization.

The development of this compound is intrinsically linked to the broader history of triflates in organic chemistry. Trifluoromethanesulfonic acid, a superacid, and its corresponding triflate esters were introduced as powerful tools in organic synthesis in the mid-20th century. The exceptional leaving group ability of the triflate anion, which is approximately 100 times better than tosylate, has made aryl and vinyl triflates valuable substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₆BrF₃O₃S | [3] |

| Molecular Weight | 355.13 g/mol | [3] |

| CAS Number | 151600-02-1 | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 54-56 °C | [3] |

| Boiling Point | 394.0 ± 42.0 °C (Predicted) | [3] |

| Density | 1.765 ± 0.06 g/cm³ (Predicted) | [3] |

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the commercially available 2-naphthol. The first step involves the bromination of 2-naphthol to produce 6-bromo-2-naphthol, which is then converted to the corresponding triflate.

Experimental Protocol: Synthesis of 6-Bromo-2-naphthol

This procedure is adapted from the well-established method described in Organic Syntheses.[4][5]

Materials:

-

2-Naphthol

-

Glacial Acetic Acid

-

Bromine

-

Tin (mossy)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve 2-naphthol (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of bromine (2.0 eq) in glacial acetic acid through the dropping funnel with stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, add water to the reaction mixture and heat to reflux.

-

Cool the mixture and add mossy tin in portions.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove tin salts.

-

Pour the filtrate into cold water to precipitate the crude 6-bromo-2-naphthol.

-

Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a mixture of acetic acid and water.[4]

Experimental Protocol: Synthesis of this compound

This is a general procedure for the triflation of phenols and can be adapted for 6-bromo-2-naphthol.

Materials:

-

6-Bromo-2-naphthol

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine

-

Trifluoromethanesulfonic Anhydride (Tf₂O)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 6-bromo-2-naphthol (1.0 eq) in anhydrous DCM or THF in a flame-dried, inert gas-flushed flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine (1.2 eq) dropwise with stirring.

-

Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding cold water.

-

Separate the organic layer and wash it sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 2-position of the naphthalene core. The triflate group is typically more reactive than the bromide, allowing for selective functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[6][7]

General Experimental Protocol:

-

In a Schlenk flask, combine this compound (1.0 eq), a boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

-

Heat the reaction mixture with vigorous stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Heck Reaction

The Heck reaction couples the aryl triflate with an alkene to form a substituted alkene.[2][8]

General Experimental Protocol:

-

To a flask, add this compound (1.0 eq), the alkene (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 eq).

-

Add a suitable solvent (e.g., DMF, NMP, or acetonitrile).

-

Heat the reaction mixture under an inert atmosphere until completion.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify the product by chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl triflate and a terminal alkyne.[9][10]

General Experimental Protocol:

-

To a degassed solution of this compound (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., Et₃N or diisopropylamine).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.

-

Work up the reaction by adding aqueous ammonium chloride and extracting with an organic solvent.

-

Wash the organic extract, dry, and concentrate.

-

Purify the resulting alkyne by column chromatography.

Conclusion

This compound serves as a highly valuable and versatile intermediate in modern organic synthesis. Its preparation from readily available starting materials and its reactivity in a range of palladium-catalyzed cross-coupling reactions make it an important tool for the construction of complex molecular architectures. The detailed protocols and workflow diagrams provided in this guide are intended to assist researchers in the effective utilization of this powerful synthetic building block in their drug discovery and development endeavors.

References

- 1. Heck Reaction [organic-chemistry.org]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

A Theoretical and Practical Guide to 6-Bromo-2-naphthyl Trifluoromethanesulfonate for Advanced Organic Synthesis

Abstract: This technical guide provides a comprehensive theoretical and practical overview of 6-Bromo-2-naphthyl trifluoromethanesulfonate (triflate), a key intermediate in modern organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering insights into the molecule's structural, electronic, and reactive properties from a theoretical standpoint. Detailed experimental protocols for the synthesis of its precursor and the final compound are provided, alongside a proposed workflow for its computational analysis using Density Functional Theory (DFT). The guide also features visualizations of reaction pathways and computational workflows to facilitate a deeper understanding of its chemical behavior and application in cross-coupling reactions.

Introduction

This compound, also known as 6-bromo-2-naphthyl triflate, is a bifunctional organohalogen compound of significant interest in synthetic organic chemistry. Its structure, featuring a naphthalene core substituted with both a bromine atom and a trifluoromethanesulfonate (triflate) group, makes it a versatile substrate for sequential and site-selective cross-coupling reactions. The triflate group (-OTf) is an excellent leaving group, often exhibiting reactivity comparable to or greater than that of iodide in palladium-catalyzed transformations. This, combined with the presence of a carbon-bromine bond, allows for orthogonal derivatization of the naphthalene scaffold, a common core in pharmaceuticals and functional materials. This guide explores the theoretical underpinnings of its structure and reactivity, providing a framework for its strategic application in complex molecule synthesis.

Theoretical Framework and Molecular Properties

While specific experimental or computational studies on this compound are not extensively documented in the literature, its molecular properties can be reliably predicted based on well-established principles of physical organic chemistry and computational models of related compounds.

The geometry of this compound is defined by its rigid naphthalene core. The C-O-S linkage of the triflate group and the C-Br bond are expected to lie in or near the plane of the aromatic system. The trifluoromethyl group (-CF3) will adopt a staggered conformation relative to the S-O bonds. The table below summarizes the expected geometric parameters based on typical values for similar molecular fragments.

| Parameter | Expected Value | Rationale |

| C-Br Bond Length | ~1.90 Å | Standard sp² C-Br bond length. |

| C-O (naphthyl-triflate) Bond Length | ~1.42 Å | Typical aryl ether bond length. |

| O-S Bond Length | ~1.58 Å | Consistent with sulfonate esters. |

| S=O Bond Length | ~1.45 Å | Double bond character in the sulfonate group. |

| C-S Bond Length | ~1.83 Å | Standard C-S single bond length. |

| C-F Bond Length | ~1.34 Å | Typical C-F bond in a trifluoromethyl group. |

| Naphthalene C-C Bond Lengths | 1.37 - 1.43 Å | Aromatic C-C bonds with some variation due to the fused ring system. |

| C-O-S Bond Angle | ~120° | sp² hybridization of the oxygen atom. |

| O-S-O Bond Angle | ~120° | Tetrahedral geometry around the sulfur atom, slightly distorted. |

The electronic landscape of this compound is heavily influenced by its two strongly electron-withdrawing substituents. The bromine atom exerts a moderate inductive withdrawing effect (-I) and a weak deactivating resonance effect (+M). The triflate group is one of the most powerful electron-withdrawing groups, primarily through a strong inductive effect.

These electronic effects lead to a highly electrophilic naphthalene core, particularly at the carbon atoms bearing the bromo and triflate substituents, making them prime sites for oxidative addition in catalytic cycles. The Highest Occupied Molecular Orbital (HOMO) is expected to be localized on the naphthalene ring, while the Lowest Unoccupied Molecular Orbital (LUMO) will likely have significant contributions from the σ* orbitals of the C-Br and C-OTf bonds, facilitating nucleophilic attack or oxidative addition at these positions.

| Property | Expected Characteristic | Theoretical Implication |

| Dipole Moment | Moderately High | The molecule is polar due to the electronegative substituents. |

| HOMO Energy | Low | The electron-withdrawing groups stabilize the HOMO, making the molecule less prone to oxidation. |

| LUMO Energy | Low | The electron-deficient nature of the molecule lowers the LUMO energy, increasing its reactivity towards nucleophiles and in cross-coupling reactions. |

| Mulliken Charges | C2 and C6 are highly positive | The carbon atoms attached to the triflate and bromo groups are electrophilic centers. |

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its role as a superior electrophile in cross-coupling reactions. The triflate anion (CF3SO3-) is an exceptionally stable leaving group due to the delocalization of the negative charge across the three oxygen atoms and the strong inductive effect of the trifluoromethyl group.

Aryl triflates are widely used as alternatives to aryl halides in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. Their high reactivity often allows for milder reaction conditions and can be advantageous for substrates where the corresponding halide is unreactive. The differential reactivity between the C-OTf and C-Br bonds can, in principle, be exploited for selective, sequential functionalization, although the C-OTf bond is generally more reactive in oxidative addition to Pd(0) catalysts.

The diagram below illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction involving an aryl triflate like this compound.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of 6-Bromo-2-naphthyl triflate.

Experimental and Computational Protocols

The synthesis of this compound is typically achieved in two steps from 2-naphthol: 1) bromination and reduction to form 6-bromo-2-naphthol, and 2) reaction with a triflating agent.

Step 1: Synthesis of 6-Bromo-2-naphthol

A well-established procedure for the synthesis of 6-bromo-2-naphthol is available from Organic Syntheses.[1] The protocol involves the bromination of 2-naphthol to yield 1,6-dibromo-2-naphthol, followed by a reductive debromination at the 1-position using tin metal in acetic acid.

Step 2: Synthesis of this compound from 6-Bromo-2-naphthol

A general and reliable procedure for the triflation of phenols can be adapted for 6-bromo-2-naphthol.[2]

-

Materials and Equipment: 6-bromo-2-naphthol, trifluoromethanesulfonic anhydride (Tf2O), pyridine, dichloromethane (DCM), round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

-

Procedure:

-

Dissolve 6-bromo-2-naphthol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.1 eq) to the stirred solution.

-

Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

-

To gain deeper insight into the electronic structure and reactivity of this compound, a computational study using Density Functional Theory (DFT) is proposed.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Geometry Optimization and Frequency Analysis:

-

The molecular structure should be optimized in the gas phase using a suitable functional, such as B3LYP or ωB97X-D.

-

A basis set of at least 6-311+G(d,p) should be employed to accurately describe the electronic structure, including polarization and diffuse functions, which are important for the anionic character of the triflate group.

-

A frequency calculation should be performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

-

Electronic Structure Analysis:

-

From the optimized geometry, perform a single-point energy calculation to obtain molecular orbitals (HOMO, LUMO), Mulliken or Natural Bond Orbital (NBO) population analysis for atomic charges, and the molecular electrostatic potential (MEP).

-

-

Solvation Effects:

-

To model the molecule in a reaction environment, geometry optimization and electronic structure calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with a relevant solvent (e.g., THF, DMF).

-

-

Reaction Pathway Analysis (Optional):

-

To study its reactivity in a cross-coupling reaction, transition state searches for the oxidative addition step can be performed. This would involve locating the transition state structure and performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm it connects the reactants and products.

-

-

The following diagram outlines the proposed workflow for the theoretical investigation of this compound.

Caption: Proposed DFT workflow for the theoretical analysis of 6-Bromo-2-naphthyl triflate.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its theoretical profile, characterized by a polarized electronic structure and two distinct reactive sites, makes it an ideal substrate for the strategic construction of complex naphthyl-containing molecules. The triflate group provides a highly reactive handle for a range of cross-coupling reactions, enabling transformations that may be challenging with other halides. The protocols and theoretical framework presented in this guide are intended to provide researchers with the necessary knowledge to effectively utilize this compound in their synthetic endeavors and to further explore its chemical properties through computational methods. Future theoretical studies could focus on elucidating the subtle factors that govern the selectivity in sequential cross-coupling reactions involving this and related polyfunctionalized aromatic substrates.

References

The Strategic Utility of 6-Bromo-2-naphthyl Trifluoromethanesulfonate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. 6-Bromo-2-naphthyl trifluoromethanesulfonate, a versatile bifunctional reagent, has emerged as a valuable scaffold for the synthesis of complex molecular architectures. Its utility lies in the orthogonal reactivity of the bromo and trifluoromethanesulfonate (triflate) groups, enabling sequential and site-selective modifications through a variety of powerful cross-coupling reactions. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, complete with experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows.

Core Chemical Attributes and Reactivity

This compound possesses a unique combination of a reactive aryl bromide and a highly effective triflate leaving group on a naphthalene core. The triflate group is an excellent substrate for palladium-catalyzed reactions, often reacting preferentially over the bromide under specific conditions. This differential reactivity allows for a stepwise functionalization of the naphthalene scaffold, a key strategy in the construction of diverse compound libraries for high-throughput screening.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 151600-02-1 | [General supplier data] |

| Molecular Formula | C₁₁H₆BrF₃O₃S | [General supplier data] |

| Molecular Weight | 355.13 g/mol | [General supplier data] |

| Appearance | White to off-white crystalline solid | [General supplier data] |

| Melting Point | 53-57 °C | [General supplier data] |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene) | [General supplier data] |

Key Applications in Medicinal Chemistry via Cross-Coupling Reactions

The primary application of this compound in medicinal chemistry is as a versatile building block in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmacologically active molecules.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the naphthalene core and a wide array of boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are privileged motifs in many classes of therapeutic agents, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to 80-100 °C for 2-24 hours, with reaction progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines onto the naphthalene scaffold. Aryl and heteroaryl amines are common structural features in kinase inhibitors, GPCR ligands, and other biologically active compounds.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.) or a suitable pre-catalyst, a phosphine ligand such as Xantphos or BINAP (0.04 equiv.), and a base such as Cs₂CO₃ (1.5 equiv.) or NaOtBu (1.5 equiv.) are combined in an anhydrous solvent (e.g., toluene or 1,4-dioxane). The reaction mixture is heated to 80-110 °C for 4-24 hours, with progress monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling facilitates the formation of a C-C bond between the naphthalene core and a terminal alkyne. The resulting aryl alkynes are valuable intermediates that can be further elaborated or may themselves possess biological activity. This reaction is often employed in the synthesis of kinase inhibitors and other therapeutic agents.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), a copper(I) co-catalyst such as CuI (0.01-0.05 equiv.), and a base, typically an amine like triethylamine or diisopropylethylamine (2.0-3.0 equiv.), are added. The reaction is stirred at room temperature to 60 °C for 2-12 hours under an inert atmosphere. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by column chromatography.

Application in Kinase Inhibitor Synthesis: A Case Study

The 6-substituted 2-naphthyl moiety is a key structural feature in a number of potent kinase inhibitors. For instance, derivatives of the naphthalene scaffold have been explored as inhibitors of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer.[1][2] The synthesis of such inhibitors can be envisioned utilizing this compound as a starting material.

Hypothetical Synthetic Route to a CDK Inhibitor Scaffold

A plausible synthetic strategy involves an initial Suzuki-Miyaura coupling at the triflate position with a heterocyclic boronic acid (e.g., a pyrimidine or pyridine derivative) followed by a Buchwald-Hartwig amination at the bromide position with a suitable amine.

Table 2: Representative Quantitative Data for Hypothetical CDK Inhibitors

| Compound ID | R¹ (from Suzuki) | R² (from Buchwald-Hartwig) | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) |

| Hypo-1 | 2-Pyrimidinyl | Cyclopropylamino | 15 | 25 |

| Hypo-2 | 4-Pyridinyl | Morpholino | 50 | 75 |

| Hypo-3 | 2-Pyrazinyl | Piperidin-1-yl | 30 | 45 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential for generating quantitative structure-activity relationship (SAR) data from compounds synthesized using the described methodologies.

CDK4/6-Cyclin D Signaling Pathway in Cancer

Dysregulation of the CDK4/6-Cyclin D pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation. Small molecule inhibitors that target CDK4/6 can restore cell cycle control.